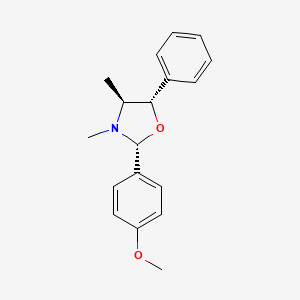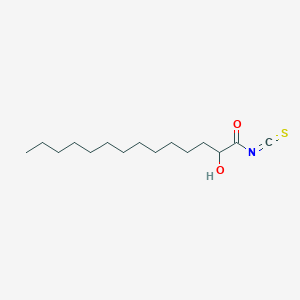
2-Hydroxytetradecanoyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxytetradecanoyl isothiocyanate is a compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates typically involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamates, which are then desulfurized to yield isothiocyanates . For 2-Hydroxytetradecanoyl isothiocyanate, a similar approach can be employed, where the starting material is a primary amine with a hydroxytetradecanoyl group. The reaction conditions often involve the use of a base such as sodium hydroxide and a desulfurizing agent like T3P® (propane phosphonic acid anhydride) .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the scalability of the process .
化学反应分析
Types of Reactions
2-Hydroxytetradecanoyl isothiocyanate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Hydroxytetradecanoyl isothiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of thioureas and heterocyclic compounds.
Medicine: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
Industry: It can be used in the production of agrochemicals and as a reagent in biochemical assays.
作用机制
The mechanism of action of 2-Hydroxytetradecanoyl isothiocyanate involves its ability to interact with various molecular targets:
Transcription Factors: It can modulate the activity of transcription factors involved in oxidative stress response.
Signaling Pathways: It affects signaling pathways related to cell cycle regulation and apoptosis.
Enzyme Inhibition: It can inhibit enzymes by forming covalent bonds with active site residues.
相似化合物的比较
Similar Compounds
Sulforaphane: Known for its anticancer properties and found in cruciferous vegetables.
Phenyl isothiocyanate: Used in amino acid sequencing and protein labeling.
4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate: Found in Moringa and known for its health benefits.
Uniqueness
2-Hydroxytetradecanoyl isothiocyanate is unique due to its specific hydroxytetradecanoyl group, which imparts distinct chemical properties and potential biological activities. Its long aliphatic chain may influence its solubility and interaction with biological membranes, making it a valuable compound for various applications.
属性
CAS 编号 |
657392-19-3 |
|---|---|
分子式 |
C15H27NO2S |
分子量 |
285.4 g/mol |
IUPAC 名称 |
2-hydroxytetradecanoyl isothiocyanate |
InChI |
InChI=1S/C15H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)15(18)16-13-19/h14,17H,2-12H2,1H3 |
InChI 键 |
RSVBJUFTSWKVLT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C(=O)N=C=S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


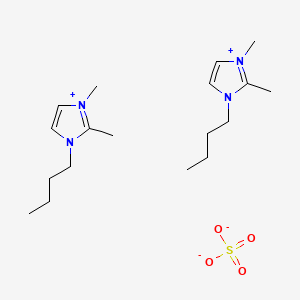
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
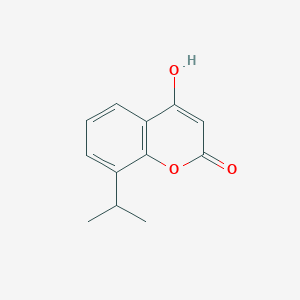
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)
![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)

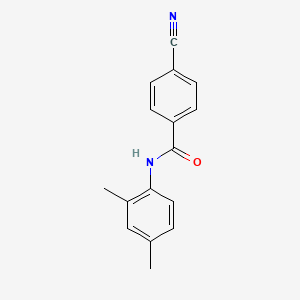
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)


![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)
